molecular formula C15H16N2O2 B15042479 Ethyl 3-anilinophenylcarbamate CAS No. 37711-28-7

Ethyl 3-anilinophenylcarbamate

Cat. No.: B15042479
CAS No.: 37711-28-7
M. Wt: 256.30 g/mol
InChI Key: WOODPAWHQGLZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Ethoxycarbonyl)amino)diphenylamine typically involves the reaction of ethyl chloroformate with 3-aminodiphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of 3-((Ethoxycarbonyl)amino)diphenylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-((Ethoxycarbonyl)amino)diphenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((Ethoxycarbonyl)amino)diphenylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-((Ethoxycarbonyl)amino)diphenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxycarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the diphenylamine structure allows for interactions with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(3-anilinophenyl)carbamate
  • Phenothiazine-2-ethylcarbamate
  • Cyclohexyl carbanilate

Uniqueness

3-((Ethoxycarbonyl)amino)diphenylamine is unique due to its specific structural features, such as the ethoxycarbonyl group and the diphenylamine moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and agrochemicals further highlights its importance in scientific research and industrial applications.

Properties

IUPAC Name

ethyl N-(3-anilinophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-15(18)17-14-10-6-9-13(11-14)16-12-7-4-3-5-8-12/h3-11,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOODPAWHQGLZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347369
Record name Ethyl 3-anilinophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37711-28-7
Record name Ethyl N-[3-(phenylamino)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37711-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-anilinophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.